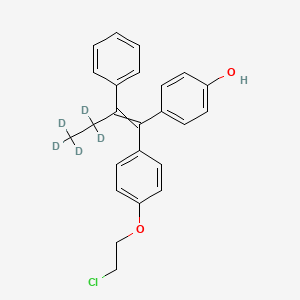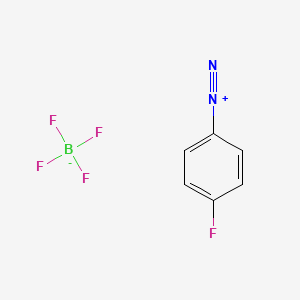
4-Fluorobenzenediazonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C6H4BF5N2. It is a diazonium salt that is commonly used in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzenediazonium Tetrafluoroborate is the reactive monomers in the process of electrochemically-initiated radical polymerization . These monomers include 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA) .
Mode of Action
This compound interacts with its targets through an electrochemical process. This interaction results in the initiation of the radical polymerization of the reactive monomers .
Biochemical Pathways
The affected pathway is the radical polymerization of reactive monomers. The downstream effects include the formation of polymers with number-average molar masses (Mn) that can be determined by 19 F NMR spectroscopy in addition to size-exclusion chromatography .
Pharmacokinetics
Its solubility in water and its stability under certain conditions are crucial for its effectiveness in the polymerization process.
Result of Action
The result of the action of this compound is the successful initiation of the radical polymerization of reactive monomers. This leads to the formation of polymers that can be further modified post-polymerization .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals in the reaction mixture. For instance, the compound is sensitive to moisture , and its reactivity may be affected by the pH of the solution. The compound is stable under normal conditions but should be stored at 2-8°C to maintain its efficacy and stability.
Preparation Methods
4-Fluorobenzenediazonium Tetrafluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of 4-fluoroaniline with sodium nitrite in the presence of aqueous tetrafluoroboric acid. The reaction conditions are carefully controlled to ensure the formation of the diazonium salt. The general synthetic route is as follows :
Starting Material: 4-Fluoroaniline
Reagents: Sodium nitrite (NaNO2), aqueous tetrafluoroboric acid (HBF4)
Reaction Conditions: The reaction is carried out at low temperatures to stabilize the diazonium salt.
The mixture is then precipitated in cold methanol, and the solids obtained are dissolved in acetone and filtered to remove impurities. The final product is obtained by a second precipitation in cold methanol .
Chemical Reactions Analysis
4-Fluorobenzenediazonium Tetrafluoroborate undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, cyanides, and hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Polymerization: It can initiate radical polymerization reactions, particularly in the presence of electrochemical setups.
Scientific Research Applications
4-Fluorobenzenediazonium Tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used as an initiator in radical polymerization reactions to produce fluorine-containing polymers.
Material Science: The compound is used in the modification of surfaces and the preparation of functional materials.
Biological Research: It is used in the labeling of biomolecules and the study of enzyme mechanisms.
Comparison with Similar Compounds
4-Fluorobenzenediazonium Tetrafluoroborate can be compared with other diazonium salts, such as:
4-Bromobenzenediazonium Tetrafluoroborate: Similar in structure but contains a bromine atom instead of a fluorine atom.
4-Nitrobenzenediazonium Tetrafluoroborate: Contains a nitro group and is used in the preparation of azo dyes and other aromatic compounds.
The uniqueness of this compound lies in its ability to introduce fluorine atoms into aromatic compounds, which can significantly alter the chemical and physical properties of the resulting products.
Properties
CAS No. |
459-45-0 |
|---|---|
Molecular Formula |
C6H4BF5N2 |
Molecular Weight |
209.91 g/mol |
IUPAC Name |
4-fluorobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C6H4FN2.BF3.FH/c7-5-1-3-6(9-8)4-2-5;2-1(3)4;/h1-4H;;1H/q+1;;/p-1 |
InChI Key |
FOPWZBJZUOUYEK-UHFFFAOYSA-M |
SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F |
Canonical SMILES |
B(F)(F)F.C1=CC(=CC=C1[N+]#N)F.[F-] |
Origin of Product |
United States |
Q1: How does 4-fluorobenzenediazonium tetrafluoroborate interact with reduced graphene, and what are the downstream effects?
A1: this compound acts as a covalent modifier for reduced graphene sheets. The diazonium group in the molecule readily undergoes reactions with the electron-rich surface of graphenide []. This covalent functionalization disrupts the extended π-conjugation of graphene, leading to changes in its electronic properties. This modification can be observed through techniques like scanning Raman spectroscopy (SRS) and x-ray photoelectron spectroscopy (XPS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


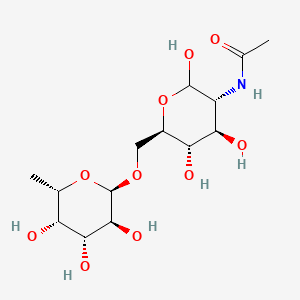
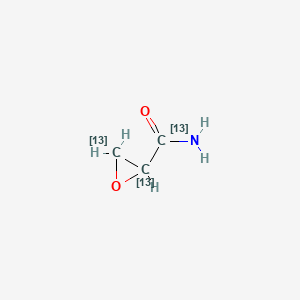
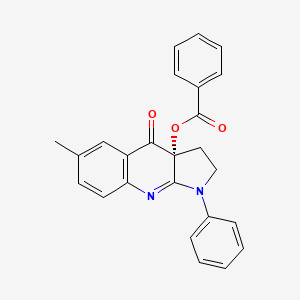

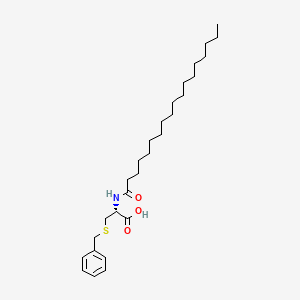
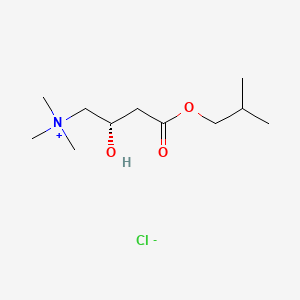
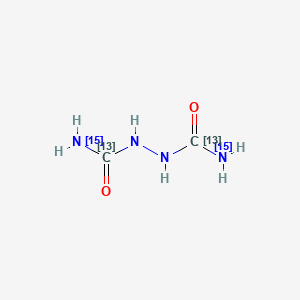
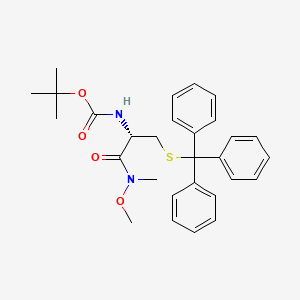
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
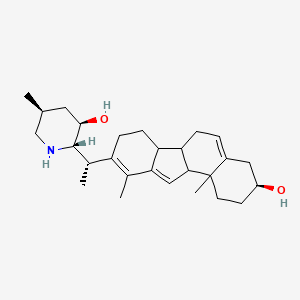
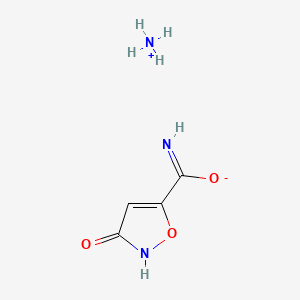
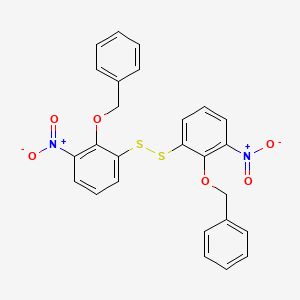
![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
